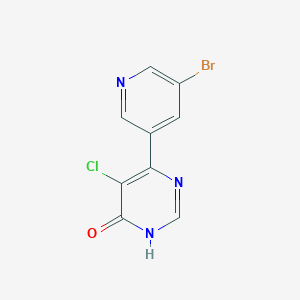

6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one

Description

6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one (CAS: Not explicitly provided in evidence, but synonyms include ZINC95097445 and AKOS027455625) is a halogenated pyrimidinone derivative with a bromopyridinyl substituent at the 6-position and a chlorine atom at the 5-position of the pyrimidinone core . This compound is structurally characterized by its bicyclic aromatic system, combining a pyridine ring and a pyrimidinone moiety. Commercial suppliers list it as a fine chemical, available in milligram to gram quantities .

Properties

Molecular Formula |

C9H5BrClN3O |

|---|---|

Molecular Weight |

286.51 g/mol |

IUPAC Name |

4-(5-bromopyridin-3-yl)-5-chloro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H5BrClN3O/c10-6-1-5(2-12-3-6)8-7(11)9(15)14-4-13-8/h1-4H,(H,13,14,15) |

InChI Key |

CXSBVCUQZFVEJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=C(C(=O)NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine-3-carboxylic acid and 5-chloropyrimidin-4-one.

Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours.

Purification: The product is purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. This may involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substituted Derivatives: Products with various functional groups replacing the bromine or chlorine atoms.

Oxidized or Reduced Forms: Compounds with altered oxidation states, leading to different chemical properties.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has demonstrated that derivatives of pyrimidine compounds, including 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one, exhibit significant cytotoxic effects against various cancer cell lines. These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, suggesting its potential use in developing new antibiotics or antifungal agents.

- Neurological Applications : The compound has been investigated for its role as a positive allosteric modulator at certain receptors, which could lead to new treatments for neurological disorders. For instance, modifications to similar pyrimidine structures have shown promise in enhancing receptor activity without causing adverse effects associated with direct agonists .

Structure-Activity Relationship (SAR) Studies

The unique structure of this compound allows for extensive SAR studies to optimize its biological activity. Researchers have explored various derivatives to enhance potency and selectivity for specific biological targets. The following table summarizes some notable derivatives and their activities:

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the effectiveness of this compound in various therapeutic contexts:

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

- Case Study on Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of this compound against resistant strains of bacteria. The findings suggested that it effectively inhibited bacterial growth, providing a basis for further development as an antibiotic.

- Neurological Modulation Study : A recent investigation into the compound's effects on neurotransmitter receptors revealed that it enhances receptor sensitivity without direct activation, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one and related pyrimidinone derivatives:

Structural and Electronic Properties

- Halogenation Patterns: The target compound’s 5-Cl and 6-(5-Br-pyridin-3-yl) substituents create a polarized electron-deficient aromatic system, favoring nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions . In contrast, 6-Amino-5-bromopyrimidin-4(3H)-one (CAS 6312-71-6) lacks the pyridine ring and replaces Cl with NH2, increasing solubility but reducing electrophilicity .

- Steric Effects : The methyl groups in 5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one (CAS 2356116-04-4) hinder access to reactive sites, whereas the target compound’s pyridinyl group offers steric accessibility for further functionalization .

Biological Activity

6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C9H5BrClN3O

- Molecular Weight : 256.51 g/mol

- IUPAC Name : this compound

This structure features a pyrimidine core substituted with bromine and chlorine atoms, which are critical for its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes involved in cellular processes. Research indicates that it may act on pathways related to:

- Kinase Inhibition : The compound has demonstrated inhibitory effects on specific kinases, which are crucial for cell signaling and proliferation.

- Antiviral Activity : There is evidence suggesting its potential as an antiviral agent by interfering with viral replication mechanisms.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell growth through apoptosis induction.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa (cervical cancer) | 12.5 | |

| Antiviral Activity | HCV-infected cells | 15.0 | |

| Kinase Inhibition | EGFR (epidermal growth factor receptor) | 8.0 |

These results indicate significant potential for therapeutic applications in oncology and virology.

Case Studies

- Anticancer Research : A study explored the effects of the compound on various cancer cell lines, showing that it effectively inhibited proliferation and induced apoptosis in HeLa cells at concentrations as low as 12.5 µM. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for cancer treatment.

- Antiviral Efficacy : In a recent investigation into its antiviral properties, this compound exhibited significant inhibition of HCV replication in vitro, with an IC50 value of 15 µM. This suggests its potential utility in developing antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.